

A Comparative Guide to Cyclohexyne Precursors for In Situ Cycloaddition Reactions

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Compound of Interest

Compound Name: Cyclohexyne

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Cyclohexyne is a highly reactive and transient intermediate that has garnered significant interest in organic synthesis due to its strained triple bond. Its ability to participate in a variety of cycloaddition reactions makes it a valuable tool for the construction of complex molecular architectures. However, its instability necessitates in situ generation from stable precursors. This guide provides a comparative analysis of common **cyclohexyne** precursors, focusing on their performance in generating **cyclohexyne** for subsequent trapping in cycloaddition reactions, supported by experimental data and detailed protocols.

Performance Comparison of Cyclohexyne Precursors

The most widely employed and well-documented precursors for the facile generation of **cyclohexyne** under mild conditions are silyl triflates and silyl tosylates. Other methods, such as the dehydrohalogenation of 1-halocyclohexenes or the use of hypervalent iodine reagents, are also known but offer less quantitative data in the context of in situ cycloaddition reactions.

Data Summary

The following table summarizes the performance of the two primary classes of **cyclohexyne** precursors in terms of the yield of the resulting cycloadducts from trapping experiments. The yields are indicative of the efficiency of **cyclohexyne** generation and its subsequent reaction.

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es
silyl)cyc
lohex-1-
en-1-yl
p-
toluene
sulfonat
e

ylisobe
nzofura
n

2-
(Triethyl
silyl)cyc
lohex-1-
en-1-yl
p-
toluene
sulfonat
e

C-
Phenyl-
N-
methyln
itrone

TBAF THF 23 1 74 [2]

2-
(Triethyl
silyl)cyc
lohex-1-
en-1-yl
p-
toluene
sulfonat
e

Imidazo
le

TBAF THF 23 1 45 [2]

Key Observations:

- **Silyl Triflates:** These precursors are highly efficient for generating **cyclohexyne** under mild conditions, typically using a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). They generally provide high yields of cycloadducts with a variety of trapping agents.
- **Silyl Tosylates:** Silyl tosylates are presented as more stable and often crystalline alternatives to silyl triflates. While they also generate **cyclohexyne** effectively with a fluoride source (TBAF is often required as CsF can be too slow), the yields of the cycloadducts can be

comparable to or slightly lower than those obtained from silyl triflates. Competition experiments have shown that silyl triflates are more reactive and will react preferentially over silyl tosylates under identical conditions.[2]

Other Precursors:

- **1,2-Dihalocyclohexenes:** The reaction of 1,2-dihalocyclohexenes with strong bases like organolithium reagents or sodium is a classical method for generating **cyclohexyne**. However, this method often leads to the formation of a **cyclohexyne** trimer (dodecahydrotriphenylene), and there is a lack of readily available quantitative data on its efficiency in intermolecular trapping reactions with dienes.[3]
- **Hypervalent Iodine Reagents:** While hypervalent iodine reagents are versatile in organic synthesis, their specific application as precursors for the generation and in situ trapping of **cyclohexyne** in cycloaddition reactions is not well-documented with quantitative yield data in the current literature.

Experimental Protocols

Generation of Cyclohexyne from a Silyl Triflate Precursor and Trapping with 1,3-Diphenylisobenzofuran

This protocol is adapted from a reported procedure for the synthesis of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate and its subsequent reaction to form a Diels-Alder adduct.

Step A: Synthesis of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate

- To a solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (1.5 M in cyclohexane) and n-butyllithium (1.6 M in hexanes) in THF at -78 °C, is added (cyclohex-1-en-1-yloxy)triethylsilane at the same temperature.
- The reaction mixture is stirred at ambient temperature for 1-2.5 hours.
- Distilled water in anhydrous THF is added, and the mixture is stirred for another hour at ambient temperature.

- The reaction is cooled to -78 °C, and N-phenyl-bis(trifluoromethanesulfonimide) in THF is added.
- The mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with a saturated aqueous solution of NaHCO₃.
- The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as a colorless oil.

Step B: Generation of **Cyclohexyne** and Trapping

- To a solution of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate and 1,3-diphenylisobenzofuran in anhydrous THF at 0 °C is added tetrabutylammonium fluoride (TBAF) (1.0 M in THF) dropwise.
- The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.
- Upon completion, the reaction is quenched with water and extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
- The crude product is purified by recrystallization from ethanol to yield the Diels-Alder adduct as colorless crystals.

Generation of Cyclohexyne from a Silyl Tosylate Precursor and Trapping with a Nitrone

This protocol is based on the general procedure for trapping **cyclohexyne** generated from a silyl tosylate precursor.^[2]

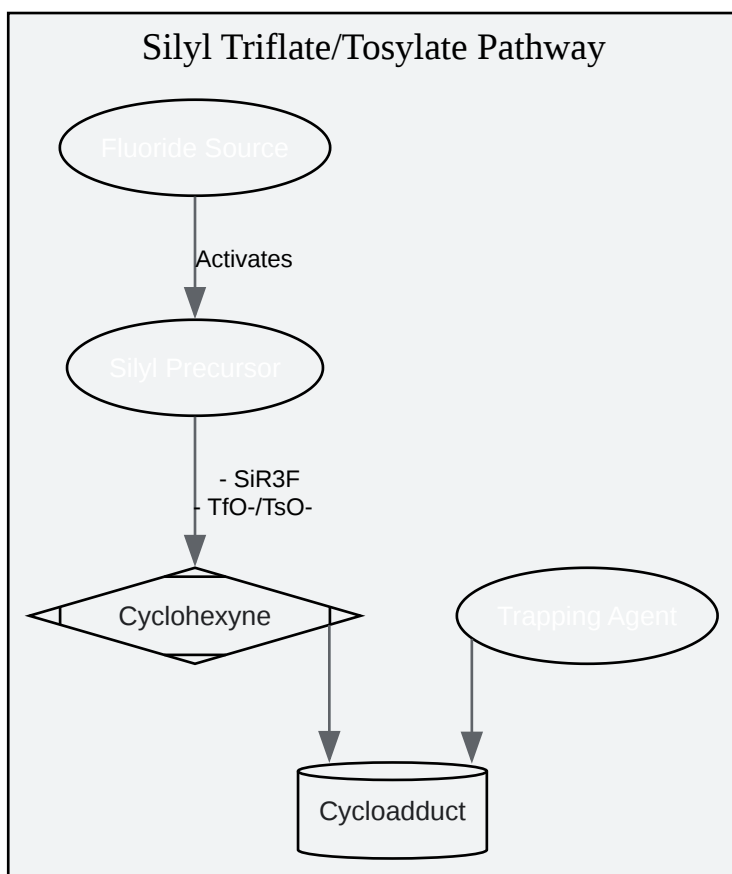
- To a sealed vial containing a solution of 2-(triethylsilyl)cyclohex-1-en-1-yl p-toluenesulfonate and C-phenyl-N-methylnitrone (1.5 equivalents) in anhydrous THF is added TBAF (1.0 M in

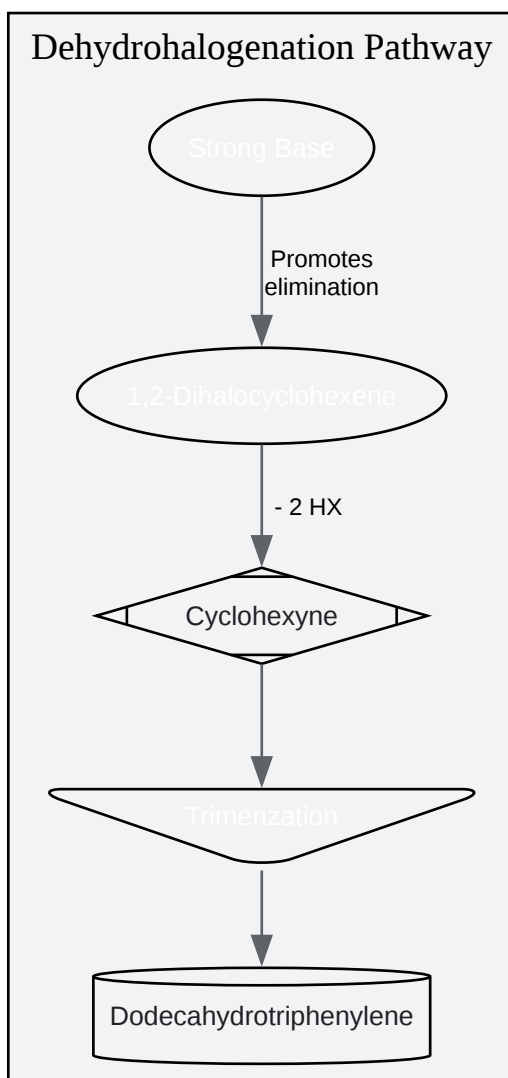
THF, 2.0 equivalents).

- The reaction mixture is stirred at room temperature for 1 hour.
- The solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the isoxazolidine cycloadduct.

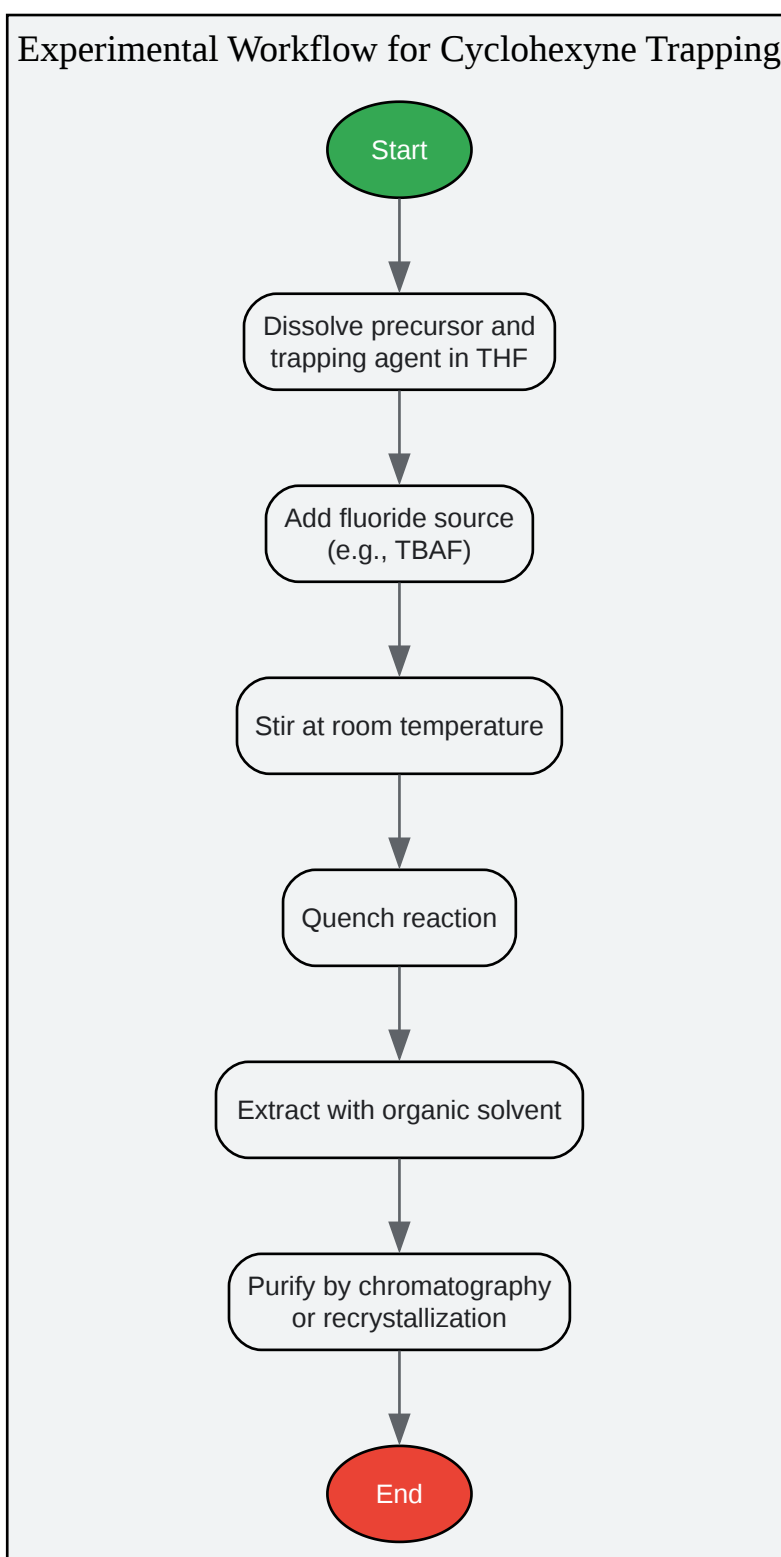
Visualizations

Reaction Pathways and Workflows





Experimental Workflow for Cyclohexyne Trapping

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